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Compound of Interest

Compound Name:
4-Carbamoyl-4-methoxy-piperidine

hydrochloride

CAS No.: 1227266-82-1

Cat. No.: B1470936

Get Quote

Executive Summary & Chemical Profile
4-Methoxy-4-piperidinecarboxamide (C

H

N

O

) is a polar, gem-disubstituted piperidine. Unlike simple piperidines, the C4 position possesses
both an electron-donating methoxy group and an electron-withdrawing carboxamide group.
This quaternary center dictates a unique fragmentation pathway driven by steric relief and the
stability of the resulting carbocations.
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Property Target Compound
Primary Alternative

(Comparator)

Name
4-Methoxy-4-

piperidinecarboxamide

4-Piperidinecarboxamide

(Isonipecotamide)

Structure

Piperidine ring with 4-OCH

& 4-CONH

Piperidine ring with 4-H & 4-

CONH

Formula

C

H

N

O

C

H

N

O

MW (Monoisotopic) 158.1055 Da 128.0950 Da

Key Functionality
Quaternary C4 Center (Gem-

disubstituted)
Tertiary C4 Center

Primary Ionization ESI (+) / APCI (+) ESI (+) / EI (70 eV)

Experimental Protocol (Standardized)
To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended.

This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic

product ions.

LC-MS/MS Method Parameters
System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]

).
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.3 mL/min.

Collision Energy (CE): Ramped 15–35 eV (essential to observe both amide loss and ring

cleavage).

Sample Preparation
Solvent: Methanol:Water (50:50). Avoid pure acetonitrile to prevent solubility issues with the

primary amide.

Concentration: 1 µg/mL (trace analysis) to prevent detector saturation.

Fragmentation Analysis & Pathway
The fragmentation of 4-Methoxy-4-piperidinecarboxamide is dominated by the instability of the

crowded C4 center. Under ESI(+) conditions, the protonated precursor [M+H]

(m/z 159) undergoes three competitive pathways.

Diagnostic Fragmentation Pathway (ESI+)
Neutral Loss of Ammonia (-17 Da): The primary amide function readily loses NH

to form an acylium ion or a cyclic imide-like structure.

Transition: m/z 159

m/z 142.

Neutral Loss of Methanol (-32 Da): The methoxy group, activated by the adjacent quaternary

center, is eliminated as methanol (involving a proton transfer from the ring nitrogen or

amide).

Transition: m/z 159

m/z 127.
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Loss of Formamide/Carboxamide Moiety (-45 Da): Cleavage of the C4-Carbonyl bond

releases the amide group, leaving a stabilized 4-methoxypiperidinyl cation.

Transition: m/z 159

m/z 114.

Pathway Visualization
The following diagram maps the specific fragmentation logic for the target compound compared

to the generic piperidine backbone.

Precursor Ion [M+H]+
m/z 159.1

[M+H - NH3]+
m/z 142.1

(Acylium/Cyclic Ion)

- NH3 (17 Da)

[M+H - CH3OH]+
m/z 127.1

(Des-methoxy Ion)

- CH3OH (32 Da)

[M+H - HCONH2]+
m/z 114.1

(4-Methoxypiperidinyl Cation)

- HCONH2 (45 Da)

m/z 82.1
(Tetrahydropyridine Ring)

- CO/NH Loss - CH3OH (Secondary Loss)

Click to download full resolution via product page

Caption: ESI(+) Fragmentation pathway of 4-Methoxy-4-piperidinecarboxamide showing

competitive neutral losses of Ammonia, Methanol, and the Amide group.

Comparative Performance Analysis
This section objectively compares the mass spectral signature of the target against its closest

structural alternative, 4-Piperidinecarboxamide.

Table 1: Diagnostic Ion Comparison (ESI+)
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Feature
4-Methoxy-4-

piperidinecarboxami

de

4-

Piperidinecarboxami

de

Scientific

Interpretation

Precursor [M+H]+ m/z 159 m/z 129

+30 Da shift confirms

the presence of the

Methoxy group.

Base Peak (Low CE)
m/z 142 (-NH

)

m/z 112 (-NH

)

Both amides lose

ammonia easily; the

+30 Da shift is

conserved.

Diagnostic Loss A -32 Da (Methanol) N/A

Critical Differentiator:

The comparator

cannot lose methanol

(only water, -18, which

is rare for it).

Diagnostic Loss B
-45 Da (Amide)

m/z 114

-45 Da (Amide)

m/z 84

The core ring

fragment is m/z 114

(methoxy-piperidine)

vs m/z 84 (piperidine).

Ring Fragment m/z 82/83 m/z 82/83

Deep fragmentation

(high CE) converges

to the

tetrahydropyridine ring

for both.

Why This Matters for Drug Development
Impurity Profiling: If you observe a peak at m/z 159 that produces a fragment at m/z 127, you

have confirmed the methoxy substitution. If the peak at m/z 129 appears, it is the

demethoxylated impurity (Isonipecotamide).

Metabolite Identification: The loss of 32 Da is the "smoking gun" for methoxy groups in

aliphatic rings.
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Technical Insights & Troubleshooting
Distinguishing Isomers

Isomer:N-Methoxy-4-piperidinecarboxamide (Methoxy on Nitrogen).

Differentiation: The N-methoxy compound will typically lose the methoxy radical (-31 Da) or

formaldehyde (-30 Da) directly from the nitrogen. The target compound (C4-Methoxy)

preferentially loses methanol (-32 Da) due to the proximity of the C4-proton or solvent

exchange.

Ion Suppression in LC-MS
Issue: The polar amine/amide functionality causes this compound to elute early in Reverse

Phase (C18) chromatography, often in the "void volume" where salt suppression occurs.

Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an

aqueous-stable C18 column (e.g., T3 or Polar-RP) with low organic start (1-2% B) to retain

and separate the compound from salts.

GC-MS Considerations (EI)
Direct Injection: Not recommended. The primary amide and secondary amine will cause

peak tailing and thermal degradation.

Derivatization: Perform acetylation (using Acetic Anhydride) or silylation (BSTFA) before GC-

MS.

Target Derivative: N-TMS-4-Methoxy-4-piperidinecarboxamide-TMS ester.

EI Pattern: Look for the m/z 73 (TMS) peak and the shift in molecular ion.

References
Chemical Identity & Structure: PubChem CID 3772 (4-Piperidinecarboxamide analog data).

Available at:

Synthesis Intermediate Verification: Patent WO2021133809A1 (Describes benzyl 4-

carbamoyl-4-methoxypiperidine-1-carboxylate). Available at:
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Piperidine Fragmentation Rules: NIST Mass Spectrometry Data Center (Piperidine, 4-

methyl- data for ring cleavage comparison). Available at:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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